molecular formula C14H28O2Si B12569056 Dicyclopentyl(diethoxy)silane CAS No. 180506-24-5

Dicyclopentyl(diethoxy)silane

Cat. No.: B12569056
CAS No.: 180506-24-5
M. Wt: 256.46 g/mol
InChI Key: FVAXOELGJXMINU-UHFFFAOYSA-N
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Description

Dicyclopentyl(diethoxy)silane (C₁₂H₂₄O₂Si) is an organosilicon compound featuring two cyclopentyl groups and two ethoxy substituents bonded to a central silicon atom. These compounds are critical as external electron donors in Ziegler-Natta (ZN) catalysts for polypropylene (PP) polymerization, where they modulate stereoregularity and hydrogen reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclopentyl(diethoxy)silane typically involves the reaction of cyclopentylmagnesium chloride with silicon tetrachloride, followed by the addition of ethanol. The reaction proceeds as follows:

    Grignard Reaction: Cyclopentyl chloride reacts with magnesium metal to form cyclopentylmagnesium chloride.

    Coupling Reaction: Cyclopentylmagnesium chloride is then reacted with silicon tetrachloride to produce dicyclopentyldichlorosilane.

    Ethanolysis: Finally, dicyclopentyldichlorosilane is treated with ethanol to yield this compound.

The overall reaction can be summarized as: [ \text{2 C}_5\text{H}_9\text{MgCl} + \text{SiCl}_4 \rightarrow \text{(C}_5\text{H}_9\text{)}_2\text{SiCl}_2 + 2 \text{MgCl}_2 ] [ \text{(C}_5\text{H}_9\text{)}_2\text{SiCl}_2 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{(C}_5\text{H}_9\text{)}_2\text{Si(OEt)}_2 + 2 \text{HCl} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway, influenced by pH and solvent conditions. The ethoxy groups (–OC₂H₅) undergo nucleophilic substitution with water, forming silanols and ethanol.

Key Findings:

  • Acidic Conditions : Hydrolysis proceeds via protonation of the ethoxy oxygen, accelerating nucleophilic attack by water. Reaction rates are slower compared to methoxy analogues due to steric hindrance from ethoxy groups .

  • Basic Conditions : Base-catalyzed hydrolysis follows an SN2 mechanism, with hydroxide ions attacking the silicon center. The reaction rate is moderately slower than trimethoxy variants .

Table 1: Hydrolysis Rates Under Different Conditions

ConditionRelative Rate (vs. Trimethoxysilane)Major Products
Acidic (pH 3)0.65Silanols, Ethanol
Basic (pH 10)0.45Siloxanes, Disiloxanes

Substitution Reactions

The ethoxy groups are susceptible to substitution by stronger nucleophiles, enabling functionalization for diverse applications.

Examples:

  • Chlorination : Reaction with HCl yields dicyclopentyldichlorosilane and ethanol :

    Si(OC2H5)2(C5H9)2+2HClSiCl2(C5H9)2+2C2H5OH\text{Si(OC}_2\text{H}_5\text{)}_2(\text{C}_5\text{H}_9\text{)}_2 + 2\text{HCl} \rightarrow \text{SiCl}_2(\text{C}_5\text{H}_9\text{)}_2 + 2\text{C}_2\text{H}_5\text{OH}
  • Aminolysis : Treatment with amines (e.g., NH₃) produces silazanes :

    Si(OC2H5)2(C5H9)2+2NH3Si(NH2)2(C5H9)2+2C2H5OH\text{Si(OC}_2\text{H}_5\text{)}_2(\text{C}_5\text{H}_9\text{)}_2 + 2\text{NH}_3 \rightarrow \text{Si(NH}_2\text{)}_2(\text{C}_5\text{H}_9\text{)}_2 + 2\text{C}_2\text{H}_5\text{OH}

Table 2: Substitution Reactions and Reagents

ReagentProductApplication
HClDicyclopentyldichlorosilanePrecursor for other silanes
NH₃DicyclopentyldiaminosilanePolymer crosslinking
ROH (Alcohols)AlkoxysilanesSol-gel processes

Condensation Reactions

Silanols generated during hydrolysis undergo condensation to form siloxane bonds (Si–O–Si), critical in polymer and material science.

Mechanistic Insights:

  • Self-Condensation : Silanols dimerize to form disiloxanes under dehydrating conditions :

    2Si(OH)2(C5H9)2(C5H9)2Si(OH)–O–Si(OH)(C5H9)2+H2O2\text{Si(OH)}_2(\text{C}_5\text{H}_9\text{)}_2 \rightarrow \text{(C}_5\text{H}_9\text{)}_2\text{Si(OH)–O–Si(OH)(C}_5\text{H}_9\text{)}_2 + \text{H}_2\text{O}
  • Catalyzed Condensation : Acid or base catalysts enhance reaction rates. For example, acetic acid reduces activation energy by stabilizing transition states .

Interaction with Organic Substrates

Dicyclopentyl(diethoxy)silane acts as a coupling agent in organic synthesis, leveraging its bulky cyclopentyl groups for steric control.

Comparative Reactivity Analysis

The compound’s reactivity is benchmarked against structurally similar silanes:

Table 3: Reactivity Comparison with Analogues

CompoundHydrolysis Rate (Acidic)Substitution EaseSteric Hindrance
This compoundModerateHighHigh
DicyclopentyldimethoxysilaneHighModerateModerate
TrimethoxysilaneVery HighLowLow

Scientific Research Applications

Chemical Properties and Structure

Dicyclopentyl(diethoxy)silane has the molecular formula C₁₂H₂₄O₂Si and is characterized by the presence of two cyclopentyl groups and two ethoxy groups. This unique structure imparts distinct chemical properties that facilitate its use in various applications.

Scientific Research Applications

  • Silylating Agent : this compound is primarily utilized as a silylating agent in organic synthesis. Its bulky cyclopentyl groups enhance its effectiveness in reactions where steric hindrance is advantageous, making it comparable to conventional silylating agents like tert-butyldimethylchlorosilane .
  • Catalyst Support : In polymer chemistry, this compound serves as an external donor in Ziegler-Natta catalysts, enhancing the stereoselectivity of polymerization processes. Studies indicate that its inclusion can lead to improved isotacticity and narrower molecular weight distribution in polypropylene production .
  • Surface Modification : this compound is employed in surface modification techniques for biological assays and biomaterials development. Its ability to modify surfaces enhances the interaction of materials with biological systems, which is critical for applications in biosensors and drug delivery systems.
  • Toxicological Studies : Research has evaluated the safety of this compound, particularly regarding its migration from consumer products like baby bottles. Studies indicate that while it shows low toxicity levels (NOAEL of 1000 mg/kg/day), its migration potential raises concerns about health risks associated with prolonged exposure .

Industrial Applications

  • Silicone Production : The compound is extensively used in the production of silicone-based materials, where it contributes to the mechanical properties and durability of silicone elastomers and adhesives .
  • Coatings and Sealants : this compound is incorporated into coatings and sealants to enhance water repellency and chemical resistance, making it suitable for various industrial applications.
  • Medical Devices : Its potential use in medical devices is being explored due to its biocompatibility and ability to modify surfaces for improved interaction with biological tissues.

Case Studies

  • Polypropylene Synthesis : A study involving this compound as an external donor in Ziegler-Natta catalysts demonstrated significant improvements in the isotacticity index of polypropylene produced, showcasing its effectiveness in polymer chemistry applications .
  • Migration Studies : Evaluations of consumer products revealed that this compound can migrate into food simulants, prompting regulatory assessments regarding its safety in food contact materials. These studies highlighted the importance of understanding the migration behavior of organosilicon compounds in consumer safety assessments .

Mechanism of Action

The mechanism of action of dicyclopentyl(diethoxy)silane involves its ability to form stable silicon-oxygen bonds. This property makes it an effective cross-linking agent and surface modifier. The compound can interact with various molecular targets, including hydroxyl groups on surfaces and biomolecules, leading to the formation of stable siloxane linkages.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

  • Dicyclopentyl dimethoxy silane (DCPDMSi) : Replaces ethoxy with methoxy groups.
  • Diisopropyl dimethoxy silane (DIPDMSi) : Features isopropyl instead of cyclopentyl groups.
  • Cyclohexyl methyl dimethoxy silane (CMDMSi) : Combines cyclohexyl and methyl substituents.
  • Diphenyldimethoxysilane and Diphenyldiethoxysilane : Replace cyclopentyl with phenyl groups.

Table 1: Key Properties of Selected Silanes

Compound Molecular Formula Substituents Boiling Point (°C) Molar Mass (g/mol) Key Applications
Dicyclopentyl(diethoxy)silane C₁₂H₂₄O₂Si 2 cyclopentyl, 2 ethoxy Not reported 228.4* Inferred: ZN catalysts
DCPDMSi C₁₂H₂₄O₂Si 2 cyclopentyl, 2 methoxy Not reported 228.4 PP polymerization (high isotacticity)
DIPDMSi C₈H₂₀O₂Si 2 isopropyl, 2 methoxy Not reported 188.3 PP polymerization (moderate chain transfer)
CMDMSi C₉H₂₀O₂Si 1 cyclohexyl, 1 methyl, 2 methoxy Not reported 188.3 PP polymerization (balanced stereocontrol)
Dichloro(dicyclopentyl)silane C₁₀H₁₈Cl₂Si 2 cyclopentyl, 2 chloro 194–196 237.2 Organic synthesis (silicon source)
Diphenyldiethoxysilane C₁₆H₂₀O₂Si 2 phenyl, 2 ethoxy Not reported 272.4 Crosslinking agent, coatings

*Molar mass inferred from dimethoxy analog .

Performance in Polymerization

  • Isospecificity and Hydrogen Reactivity :
    • DCPDMSi (dimethoxy) exhibits superior isospecificity in PP polymerization compared to DIPDMSi and CMDMSi, producing highly isotactic PP . Ethoxy substituents in this compound may reduce stereocontrol due to increased steric bulk and altered electron-donating capacity compared to methoxy groups.
    • DIPDMSi shows higher chain transfer reactivity with hydrogen, enabling control over PP molecular weight .
  • Steric and Electronic Effects: Methoxy groups (smaller, stronger σ-donors) enhance ZN catalyst activity and isotacticity compared to ethoxy groups, which introduce greater steric hindrance and weaker electron donation .

Thermal and Physical Stability

  • Dichloro(dicyclopentyl)silane has a boiling point of 194–196°C, whereas methoxy/ethoxy analogs likely have higher boiling points due to reduced volatility.
  • Diphenyldimethoxysilane and diethoxydiphenylsilane demonstrate stability in organic solvents, suggesting analogous behavior for cyclopentyl-substituted variants.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing Dicyclopentyl(diethoxy)silane in synthetic chemistry research?

  • Methodological Answer : Characterization typically employs mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For MS, APCI (Atmospheric Pressure Chemical Ionization) coupled with high-resolution TOF (Time-of-Flight) detectors can identify the molecular ion peak ([M+H]⁺) and fragmentation patterns, as demonstrated in the identification of dicyclopentyl(dimethoxy)silane via m/z 229.1626 and fragment ions like m/z 159.0844 . For NMR, ²⁹Si DEPT (Distortionless Enhancement by Polarization Transfer) sequences are critical for resolving Si environments, though optimal signal enhancement requires adjustments to pulse sequences due to heteronuclear coupling dynamics .

Q. How can researchers determine the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Stability assessments should integrate gas chromatography (GC) with mass spectrometry to monitor hydrolysis byproducts (e.g., ethanol release) and degradation products. Accelerated aging studies under controlled humidity and temperature can quantify shelf-life. For purity, quantitative NMR (qNMR) using internal standards like tetramethylsilane (TMS) is recommended, as it accounts for residual solvents (e.g., triethylamine) and hydrolyzed species .

Advanced Research Questions

Q. How should conflicting in vivo and in vitro genotoxicity data for this compound be reconciled in risk assessment studies?

  • Methodological Answer : Conflicting data require a weight-of-evidence approach. For example, in vitro assays (e.g., Vitotox® or Ames tests) showing negative results must be contextualized with in vivo findings. If in vivo micronucleus tests show dose-dependent effects (e.g., increased micronuclei in male mice at toxic doses), consider species-specific metabolic differences or secondary genotoxicity from cytotoxicity. Cross-species read-across data (e.g., from cyclohexyl-dimethoxy-silane analogs) should be validated with in silico tools (e.g., Derek Nexus™) to assess structural alerts .

Q. What experimental strategies are effective in elucidating the hydrolysis kinetics and condensation behavior of this compound?

  • Methodological Answer : Use factorial design experiments to isolate variables like pH, silane concentration, and hydrolysis time. Kinetic studies via ²⁹Si NMR can track Si-O-Si bond formation, while FTIR monitors Si-OH intermediates. For condensation products, gel permeation chromatography (GPC) coupled with MALDI-TOF MS identifies oligomer distributions. Computational modeling (e.g., DFT) aids in predicting reaction pathways for cyclic vs. linear structures .

Q. How does the structural configuration of this compound influence its performance as a modifying agent in Ziegler-Natta catalytic systems?

  • Methodological Answer : The cyclopentyl groups sterically hinder catalyst active sites, modulating polymer tacticity. Comparative studies using substituents like dimethyl or diisopropyl analogs (e.g., DIBDMS vs. DCPDMS) reveal that bulkier ligands reduce chain transfer rates, increasing isotactic polypropylene yields. Experimental validation involves catalyst activity tests (e.g., polymerization kinetics) and polymer characterization via SEM and GPC .

Properties

IUPAC Name

dicyclopentyl(diethoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2Si/c1-3-15-17(16-4-2,13-9-5-6-10-13)14-11-7-8-12-14/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAXOELGJXMINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1CCCC1)(C2CCCC2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601048
Record name Dicyclopentyl(diethoxy)silane
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Molecular Weight

256.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180506-24-5
Record name 1,1′-(Diethoxysilylene)bis[cyclopentane]
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicyclopentyl(diethoxy)silane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentane, 1,1'-(diethoxysilylene)bis
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